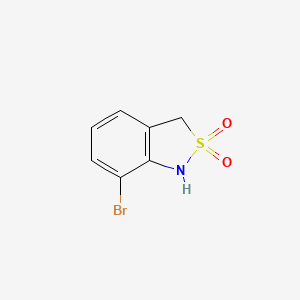

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

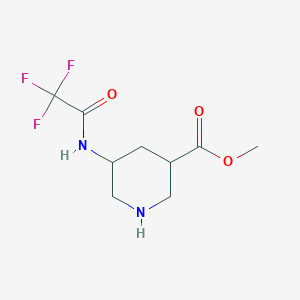

“7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide” is a chemical compound . It is a powder in physical form . The IUPAC name for this compound is 7-bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H6BrNO2S/c8-6-3-1-2-5-4-12(10,11)9-7(5)6/h1-3,9H,4H2 .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Catalysis and Synthesis : N-bromo sulfonamide derivatives, closely related to 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide, have been used as catalysts in organic synthesis. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, offering advantages like high yields, short reaction times, and non-toxic materials (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Radiosensitization in Cancer Therapy : Certain imidazo[2,1-b][1,3]benzothiazole derivatives have shown potential as effective radiosensitizers and anticarcinogenic compounds. They have demonstrated considerable in vitro anticancer activity against various cell lines, including Hep G2 liver cancer and melanoma cell lines, with enhanced efficacy when combined with radiation therapy (Majalakere et al., 2020).

Structural Studies and Interactions : The crystal structures of benzothiazole derivatives, such as 6-amino-7-bromo-1,3-benzothiazole, have been characterized, revealing weak intermolecular interactions like hydrogen and halogen bonds, which are significant for understanding molecular interactions and drug design (Čičak et al., 2010).

Synthesis of Luminescent Materials : Benzothiazole derivatives have been synthesized for their luminescent properties. Compounds like 4-bromo-7-carbazyl-[2,1,3]-benzothiadiazole have shown improved optical properties and thermostability, useful in material science and photonics (Tao et al., 2011).

Biological Activities : Some benzothiazole derivatives, such as 6-bromo compounds, have demonstrated significant biological activities like myorelaxant activity on rat uterus and minimal impact on insulin secretion, indicating potential therapeutic applications (Khelili et al., 2012).

Antimicrobial Activity : Benzothiazole compounds have been synthesized for their antimicrobial properties. For instance, 2-(Benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles exhibited antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Rani & Makrandi, 2009).

Green Chemistry in Synthesis : Recent advances in the synthesis of benzothiazole compounds have emphasized green chemistry approaches, showcasing environmentally friendly and efficient methods for producing these compounds, which have significant pharmaceutical and biological activity (Gao et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have shown effectiveness against human liver cancer hep g2 cell line and two parental melanoma cell lines .

Mode of Action

It’s known that certain agents known as ‘radiosensitizers’ help to sensitize tumor cells towards radiation by inducing free radical generation, denaturing macromolecules, and inhibiting dna repair mechanisms . It’s plausible that 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide might operate in a similar manner.

Biochemical Pathways

The presence of sulfonamide in combination with methoxy substitution has been shown to enhance dna fragmentation, thereby acting as an effective derivative for hepatocellular carcinoma .

Result of Action

The compound has shown effectiveness against both parental melanoma cell lines . The active molecules are tested for radiosensitizing activity over Hep G2 cell line at 4 Gy, with the comet formed at 0.054 μM . This suggests that the compound may have potential anticancer activity.

Propiedades

IUPAC Name |

7-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-6-3-1-2-5-4-12(10,11)9-7(5)6/h1-3,9H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPIMBWHBDZSLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Br)NS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)

![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)

![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)